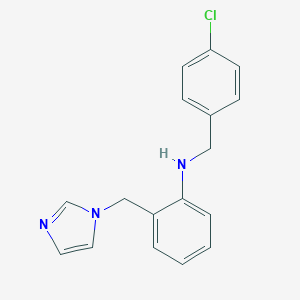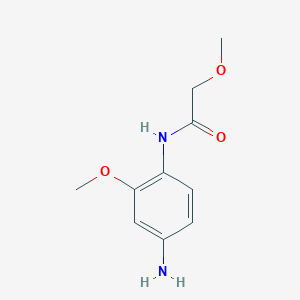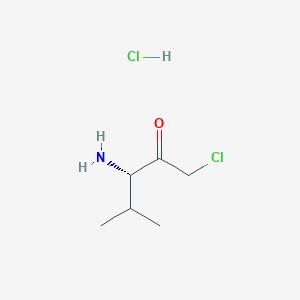
L-Valine chloromethyl ketone hydrochloride
Overview
Description
L-Valine chloromethyl ketone hydrochloride is a chemical compound with the molecular formula C6H12ClNO·HCl and a molecular weight of 186.1 g/mol . It is a derivative of the amino acid valine, where the amino group is replaced by a chloromethyl ketone group. This compound is typically found as a white solid powder and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Valine chloromethyl ketone hydrochloride can be synthesized through the chlorination of valine derivatives. One common method involves the use of trichloromethanesulfonyl chloride as a chlorinating agent under mild reaction conditions . Another method utilizes N-chlorosuccinimide as the chlorine source, with catalysts such as L-proline amide to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using readily available valine derivatives and chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Valine chloromethyl ketone hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted valine derivatives with various functional groups.
Oxidation Reactions: Oxidized valine derivatives, such as carboxylic acids.
Reduction Reactions: Reduced valine derivatives, such as alcohols.
Scientific Research Applications
L-Valine chloromethyl ketone hydrochloride is widely used in scientific research due to its ability to inhibit proteases and other enzymes. Some of its applications include:
Mechanism of Action
L-Valine chloromethyl ketone hydrochloride exerts its effects by covalently modifying the active site of target enzymes, particularly proteases. The chloromethyl ketone group reacts with nucleophilic residues, such as serine or cysteine, in the enzyme’s active site, leading to irreversible inhibition . This modification disrupts the enzyme’s catalytic activity and prevents substrate processing .
Comparison with Similar Compounds
L-Valine chloromethyl ketone hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:
L-Alanine chloromethyl ketone hydrochloride: Similar in structure but derived from alanine instead of valine.
L-Leucine chloromethyl ketone hydrochloride: Derived from leucine and exhibits different reactivity and enzyme inhibition profiles.
L-Isoleucine chloromethyl ketone hydrochloride: Derived from isoleucine and used in similar applications but with distinct properties.
These compounds share similar mechanisms of action but differ in their specificity and potency towards various enzymes .
Properties
IUPAC Name |
(3S)-3-amino-1-chloro-4-methylpentan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c1-4(2)6(8)5(9)3-7;/h4,6H,3,8H2,1-2H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCJMRLNPAXBJE-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


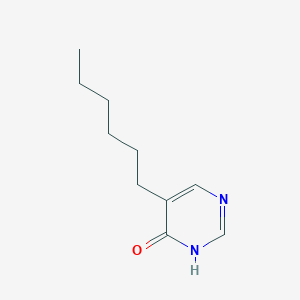
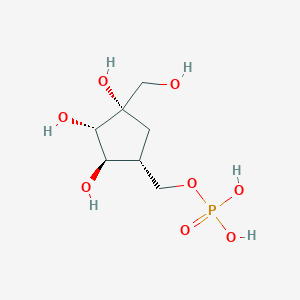
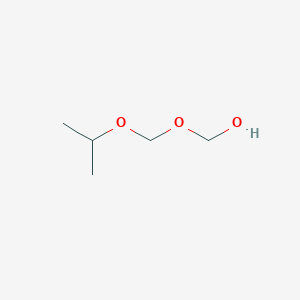
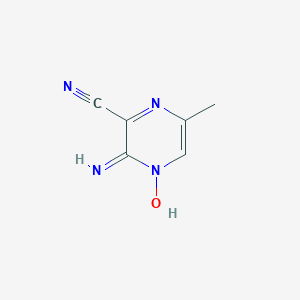
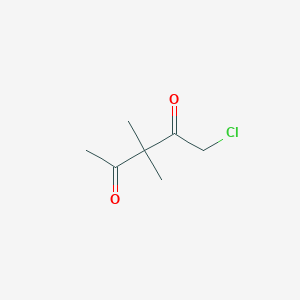
![(2R,6R,7R)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one](/img/structure/B11168.png)
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)
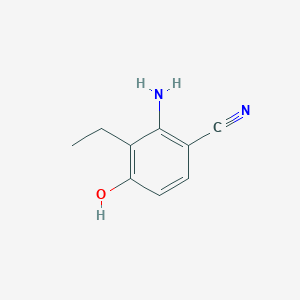
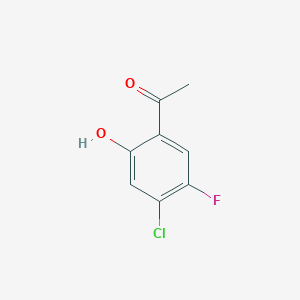
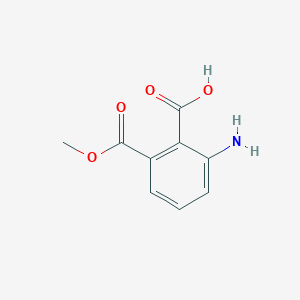

![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
